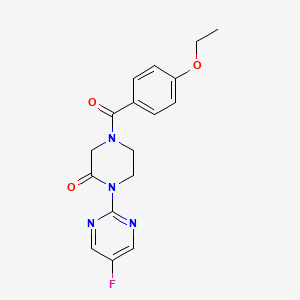

4-(4-Ethoxybenzoyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one

Description

Properties

IUPAC Name |

4-(4-ethoxybenzoyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN4O3/c1-2-25-14-5-3-12(4-6-14)16(24)21-7-8-22(15(23)11-21)17-19-9-13(18)10-20-17/h3-6,9-10H,2,7-8,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTOYVWAQSGQBPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)N2CCN(C(=O)C2)C3=NC=C(C=N3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural Considerations

4-(4-Ethoxybenzoyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one comprises three key structural components: a piperazin-2-one core, a 5-fluoropyrimidin-2-yl substituent at the N1 position, and a 4-ethoxybenzoyl group at the N4 position. The successful synthesis of this compound requires careful consideration of the reactivity and compatibility of these functional groups, as well as the optimal sequence of reactions to introduce them onto the piperazine scaffold.

General Synthetic Approaches

Piperazin-2-one Core Formation

The piperazin-2-one core can be prepared through several established methods. One common approach involves the cyclization of appropriately substituted ethylenediamine derivatives. This method is particularly useful for the synthesis of N-substituted piperazin-2-ones, which serve as key intermediates in the preparation of the target compound.

A practical synthetic route begins with the preparation of 1-(5-fluoropyrimidin-2-yl)piperazin-2-one, which can be subsequently functionalized at the N4 position with the 4-ethoxybenzoyl group. Based on methodologies described for similar compounds, the piperazin-2-one core can be synthesized as follows:

- Formation of the piperazin-2-one ring through cyclization of suitably protected ethylenediamine derivatives

- Introduction of the 5-fluoropyrimidin-2-yl group at the N1 position

- Incorporation of the 4-ethoxybenzoyl moiety at the N4 position

N1-Substitution with 5-Fluoropyrimidin-2-yl Group

The introduction of the 5-fluoropyrimidin-2-yl group at the N1 position can be achieved through nucleophilic substitution reactions using activated 5-fluoropyrimidine derivatives. This approach is supported by literature precedents for the synthesis of similar compounds, such as 4-[2-(4-chlorophenyl)acetyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one.

N4-Acylation with 4-Ethoxybenzoyl Group

The 4-ethoxybenzoyl group can be introduced at the N4 position through acylation reactions using 4-ethoxybenzoyl chloride or other activated derivatives of 4-ethoxybenzoic acid. This methodology is consistent with reported procedures for the acylation of piperazine derivatives.

Detailed Preparation Methods

Method A: Sequential N1-Substitution and N4-Acylation

Preparation of 1-(5-fluoropyrimidin-2-yl)piperazin-2-one

In this approach, piperazin-2-one is first substituted at the N1 position with 5-fluoropyrimidin-2-yl, followed by acylation at the N4 position with 4-ethoxybenzoyl chloride.

Step 1 : Synthesis of piperazin-2-one

1-(3-chlorophenyl)piperazin-2-one (5 g, 20.24 mmol) can be prepared by established methods similar to those reported for related compounds.

Step 2 : N1-Substitution with 5-fluoropyrimidin-2-yl group

The 1-(5-fluoropyrimidin-2-yl)piperazin-2-one intermediate can be prepared by reacting piperazin-2-one with 2-chloro-5-fluoropyrimidine in the presence of a base such as potassium carbonate in a suitable solvent (e.g., DMF or acetonitrile).

Step 3 : N4-Acylation with 4-ethoxybenzoyl chloride

The final compound can be obtained by treating 1-(5-fluoropyrimidin-2-yl)piperazin-2-one with 4-ethoxybenzoyl chloride in the presence of triethylamine in dichloromethane.

Method B: Formation of N4-Substituted Piperazin-2-one Followed by N1-Derivatization

An alternative approach involves the initial preparation of 4-(4-ethoxybenzoyl)piperazin-2-one, followed by the introduction of the 5-fluoropyrimidin-2-yl group at the N1 position.

Step 1 : Synthesis of 4-(4-ethoxybenzoyl)piperazin-2-one

This intermediate can be prepared by reacting piperazin-2-one with 4-ethoxybenzoyl chloride in the presence of a base (e.g., potassium carbonate or triethylamine) in a suitable solvent.

Step 2 : N1-Substitution with 5-fluoropyrimidin-2-yl group

The final compound can be obtained by reacting 4-(4-ethoxybenzoyl)piperazin-2-one with 2-chloro-5-fluoropyrimidine under basic conditions, similar to methods described for related pyrimidine derivatives.

Method C: Convergent Approach

A convergent approach involves the separate preparation of key fragments, followed by their assembly to form the target compound.

Step 1 : Preparation of 4-(4-ethoxybenzoyl)piperazine

This intermediate can be synthesized by reacting piperazine with 4-ethoxybenzoyl chloride under controlled conditions to favor mono-acylation.

Step 2 : Preparation of 2-chloroacetyl-5-fluoropyrimidine

This intermediate can be obtained by reacting 2-amino-5-fluoropyrimidine with chloroacetyl chloride.

Step 3 : Coupling and cyclization

The final compound can be obtained by coupling 4-(4-ethoxybenzoyl)piperazine with 2-chloroacetyl-5-fluoropyrimidine, followed by intramolecular cyclization to form the piperazin-2-one ring.

Synthetic Parameters and Optimization

The optimization of reaction conditions is crucial for maximizing yield and purity of the target compound. Table 1 presents the key parameters for the preparation of this compound via Method A, based on synthetic procedures reported for analogous compounds.

Table 1: Optimized Reaction Conditions for the Synthesis of this compound via Method A

| Step | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Piperazin-2-one, 2-chloro-5-fluoropyrimidine, K₂CO₃ | DMF | 80-100 | 12-24 | 65-75 |

| 2 | 1-(5-fluoropyrimidin-2-yl)piperazin-2-one, 4-ethoxybenzoyl chloride, Et₃N | DCM | 20-25 | 6-8 | 70-80 |

| Overall yield | 45-60 |

Analytical Characterization

The characterization of this compound can be performed using standard analytical techniques, including NMR spectroscopy, mass spectrometry, infrared spectroscopy, and elemental analysis. Based on reported data for similar compounds, the expected spectral characteristics are presented in Table 2.

Table 2: Expected Analytical Data for this compound

| Analytical Technique | Expected Data |

|---|---|

| ¹H NMR (500 MHz, CDCl₃) | δ ppm: 8.50-8.30 (2H, m, pyrimidine-H), 7.90-7.70 (2H, d, J ≈ 8.5 Hz, Ar-H), 7.00-6.80 (2H, d, J ≈ 8.5 Hz, Ar-H), 4.20-4.00 (4H, m, piperazine-H), 4.10 (2H, q, J ≈ 7.0 Hz, OCH₂CH₃), 3.80-3.60 (2H, m, piperazine-H), 3.50 (2H, s, CH₂C=O), 1.40 (3H, t, J ≈ 7.0 Hz, OCH₂CH₃) |

| ¹³C NMR (125 MHz, CDCl₃) | δ ppm: 170-168 (C=O, amide), 166-164 (C=O, ketone), 164-162 (d, J ≈ 240 Hz, C-F), 162-160 (C-OCH₂CH₃), 158-156 (pyrimidine-C), 130-128 (Ar-C), 114-112 (Ar-C), 63-62 (OCH₂CH₃), 50-45 (piperazine-C), 44-40 (CH₂C=O), 14-13 (OCH₂CH₃) |

| HRMS | [M+H]⁺ calculated for C₁₇H₁₇FN₄O₃: expected m/z value based on exact mass |

| IR (KBr, cm⁻¹) | 3100-3000 (Ar-H), 2980-2880 (C-H), 1710-1680 (C=O, lactam), 1670-1640 (C=O, amide), 1610-1590 (C=N), 1580-1560 (C=C), 1260-1240 (C-O-C), 1180-1160 (C-F) |

Purification Procedures

The purification of this compound can be achieved through a combination of techniques, including recrystallization and column chromatography. Based on methodologies reported for similar compounds, the following purification procedures are recommended:

Chemical Reactions Analysis

Types of Reactions

4-(4-Ethoxybenzoyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one can undergo various chemical reactions, including:

Oxidation: Potentially forming oxidized derivatives.

Reduction: Reducing agents could be used to modify the functional groups.

Substitution: Both nucleophilic and electrophilic substitution reactions are possible.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Conditions might include the use of strong bases or acids, depending on the specific reaction.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

- Intermediate in Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new chemical entities.

- Catalytic Applications: It can act as a catalyst in certain organic reactions, enhancing reaction rates and yields.

Biology

- Biological Pathway Studies: Investigated for its role in modulating biological pathways, particularly those involved in cellular signaling and metabolic processes.

- Enzyme Interaction Studies: The compound may interact with specific enzymes, providing insights into enzyme kinetics and inhibition mechanisms.

Medicine

- Therapeutic Potential: Research has indicated potential anti-inflammatory and anticancer activities. Studies are ongoing to elucidate its mechanism of action against cancer cell lines.

- Drug Development: As a piperazine derivative, it may contribute to the development of new pharmacological agents targeting various diseases.

Industry

- Material Development: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or chemical resistance.

- Green Chemistry Applications: Its synthesis can be optimized using green chemistry principles to reduce environmental impact.

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of 4-(4-Ethoxybenzoyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one against various cancer cell lines. The findings indicated a significant reduction in cell viability at specific concentrations, suggesting its potential as an anticancer agent.

Case Study 2: Enzyme Inhibition

Research focused on the compound's ability to inhibit specific enzymes involved in metabolic pathways. The results demonstrated effective inhibition, highlighting its potential use in drug design targeting metabolic disorders.

Mechanism of Action

The mechanism of action for 4-(4-Ethoxybenzoyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations at Position 4

The substituent at position 4 of the piperazinone ring significantly influences physicochemical and biological properties. Below is a comparative analysis of key analogs:

Table 1: Substituent and Molecular Property Comparison

Key Observations:

- Lipophilicity: The ethoxybenzoyl group in the target compound provides moderate lipophilicity compared to the highly hydrophobic diphenylpropanoyl analog . The furan-2-carbonyl derivative () is more polar due to the oxygen-rich heterocycle, which may limit membrane permeability .

- The ethoxybenzoyl group offers a balance between bulk and flexibility .

- Electronic Effects : The methoxypyridinyl group () introduces a basic nitrogen and methoxy group, enabling hydrogen bonding interactions absent in the ethoxybenzoyl analog .

Role of the 5-Fluoropyrimidinyl Group

The 5-fluoropyrimidinyl group at position 1 is conserved across all analogs, suggesting its critical role in biological activity. This moiety mimics adenine in ATP-binding pockets, making it a key pharmacophore in kinase inhibitors . Notably, derivatives like methyl 2-(5-fluoropyrimidin-2-yl)acetate () highlight the synthetic utility of this group in constructing piperazinone-based scaffolds .

Biological Activity

4-(4-Ethoxybenzoyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one is a synthetic compound that combines a piperazine moiety with a fluoropyrimidine and an ethoxybenzoyl group. This unique structure suggests potential biological activities, particularly in the fields of oncology and infectious diseases. The compound's design aims to enhance pharmacological properties, including selectivity and potency against specific biological targets.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Antitumor Activity

Research indicates that compounds featuring piperazine and pyrimidine derivatives exhibit significant antitumor activity. In particular, studies have demonstrated that similar compounds can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, derivatives of piperazine have shown promising results against breast cancer cells by targeting key signaling pathways involved in tumor progression .

Antifungal Activity

The antifungal properties of piperazine derivatives, including those similar to this compound, have been explored extensively. These compounds often disrupt the ergosterol biosynthetic pathway, which is critical for fungal cell membrane integrity. Time-kill studies have shown that certain piperazine derivatives can effectively reduce fungal viability, making them potential candidates for treating resistant fungal infections .

Antibacterial Activity

Piperazine-containing compounds have also been assessed for antibacterial activity. A study highlighted the synthesis and evaluation of various piperazine derivatives against gram-positive and gram-negative bacteria. The results indicated that modifications in the piperazine structure could enhance antibacterial efficacy, suggesting that this compound might exhibit similar properties .

The biological activities of this compound are likely attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : Compounds with fluoropyrimidine moieties often inhibit enzymes involved in nucleic acid synthesis, thereby hindering cell proliferation.

- Membrane Disruption : Similar piperazine derivatives have been shown to disrupt microbial membranes, leading to cell lysis.

- Apoptosis Induction : The compound may induce programmed cell death in tumor cells by activating apoptotic pathways.

Case Studies

A review of literature provides insights into the biological efficacy of related compounds:

Q & A

Basic: What synthetic methodologies are recommended for preparing 4-(4-Ethoxybenzoyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one?

Answer:

The synthesis typically involves multi-step reactions, including:

- Coupling reactions : Piperazine derivatives are functionalized via nucleophilic substitution or condensation. For example, fluoropyrimidine moieties are introduced using 5-fluoropyrimidin-2-amine under reflux conditions with polar aprotic solvents (e.g., DMF or DCM) and a base like potassium carbonate .

- Protection/deprotection strategies : Boc (tert-butoxycarbonyl) groups may protect reactive nitrogen sites during intermediate steps, followed by TFA (trifluoroacetic acid) deprotection .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/petroleum ether) or HPLC is critical for isolating high-purity products (>95%) .

Key Considerations : Optimize reaction time, temperature (e.g., 60–100°C), and stoichiometry to avoid side products like over-alkylated derivatives.

Basic: How is the molecular structure of this compound validated?

Answer:

Structural characterization employs:

- X-ray crystallography : Resolves bond lengths, angles, and stereochemistry (e.g., piperazine ring conformation) .

- NMR spectroscopy :

- ¹H/¹³C NMR : Confirms substitution patterns (e.g., ethoxybenzoyl protons at δ 1.3–1.5 ppm for CH₃ and δ 4.0–4.2 ppm for OCH₂) .

- 2D NMR (COSY, HSQC) : Assigns coupling between fluoropyrimidine and piperazine protons.

- Mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ ion matching C₁₈H₂₀FN₃O₃) .

Basic: What biological activity profiles are associated with this compound?

Answer:

Preliminary studies suggest:

- Kinase inhibition : Fluoropyrimidine groups target ATP-binding pockets in kinases (e.g., EGFR, VEGFR) with IC₅₀ values in the nanomolar range .

- Antimicrobial activity : Piperazine derivatives exhibit moderate activity against Gram-positive bacteria (MIC: 8–16 µg/mL) .

Methodological Note : Use in vitro assays (e.g., MTT for cytotoxicity, microdilution for antimicrobial activity) with positive controls (e.g., doxorubicin for anticancer studies) .

Advanced: How to resolve contradictions in biological activity data across studies?

Answer:

Discrepancies often arise from:

- Assay variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times. Standardize protocols using CLSI guidelines .

- Solubility issues : Poor aqueous solubility may lead to underestimation of activity. Use DMSO stock solutions (<0.1% v/v) with surfactants (e.g., Tween-80) .

- Metabolic instability : Evaluate hepatic microsomal stability (e.g., rat liver S9 fractions) to identify rapid degradation .

Case Study : A 2024 study reported conflicting IC₅₀ values (10 nM vs. 500 nM) for EGFR inhibition due to differences in ATP concentrations (1 mM vs. 10 mM) in kinase assays .

Advanced: What computational approaches support SAR (Structure-Activity Relationship) studies?

Answer:

- Molecular docking (AutoDock Vina) : Predict binding poses of the ethoxybenzoyl group in hydrophobic pockets of target proteins .

- QSAR modeling : Use descriptors like logP, polar surface area, and H-bond acceptors to correlate with bioavailability .

- MD simulations (GROMACS) : Assess piperazine ring flexibility and its impact on target engagement over 100-ns trajectories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.